1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives. It has garnered attention in pharmacological research due to its potential therapeutic applications. The compound features a complex molecular structure characterized by multiple functional groups, including a fluorophenyl group, methoxy group, and a piperidine moiety.
This compound is classified under novel psychoactive substances and is structurally related to various synthetic opioids. Its classification is primarily based on its chemical structure and potential effects on the central nervous system. The compound is part of ongoing research into new analgesics and other therapeutic agents, particularly in the context of pain management and opioid alternatives.
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. Key methods may include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and confirm product identity.
The molecular structure of 1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be represented by its molecular formula with a molecular weight of approximately 357.39 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 357.39 g/mol |
SMILES | COC1=CC(=O)N(N=C(C2=CC=C(C=C2)F)=O)C1(C)C |
InChI Key | Not provided |
Polar Surface Area | Not provided |
The compound's structure includes a dihydropyridazine ring system, which contributes to its biological activity.
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions can be monitored using spectroscopic methods such as infrared spectroscopy (IR) or mass spectrometry (MS), allowing for real-time analysis of reaction progress.
The precise mechanism of action for 1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully elucidated but is hypothesized to involve interaction with opioid receptors or other neurotransmitter systems in the central nervous system.
Research indicates that compounds with similar structures may exhibit affinity for mu-opioid receptors, potentially leading to analgesic effects. Further studies are required to clarify its pharmacodynamics.
The physical properties of this compound are critical for understanding its behavior in biological systems:
Key chemical properties include:
1-(4-fluorophenyl)-4-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in scientific research focused on:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: